Isoflavone, 7-hydroxy-4',6-dimethoxy-, acetate
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Overview
Description
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is a naturally occurring compound found in various plants, particularly in the Fabaceae family. Isoflavones are a class of flavonoids known for their phytoestrogenic properties, meaning they can mimic or modulate the action of estrogen in the body. This specific isoflavone derivative has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate typically involves the acetylation of the parent isoflavone compound. The process begins with the isolation of the parent isoflavone, which can be achieved through extraction from plant sources or chemical synthesis. The acetylation reaction is carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves large-scale extraction from plant sources or chemical synthesis. The extracted or synthesized isoflavone is then subjected to acetylation using industrial-grade reagents and solvents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the isoflavone.
Substitution: Various substituted isoflavone derivatives depending on the nucleophile used.
Scientific Research Applications
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic effects, which may have implications in hormone replacement therapy and cancer prevention.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate involves its interaction with estrogen receptors in the body. As a phytoestrogen, it can bind to estrogen receptors and modulate their activity, either mimicking or antagonizing the effects of endogenous estrogen. This interaction can influence various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone with comparable biological activities.
Biochanin A: An isoflavone with similar antioxidant and anti-inflammatory properties.
Uniqueness
Isoflavone, 7-hydroxy-4’,6-dimethoxy-, acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other isoflavones. Its acetylated form may also enhance its stability and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
4253-19-4 |
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Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[6-methoxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-18-9-16-14(8-17(18)23-3)19(21)15(10-24-16)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3 |
InChI Key |
OLSFYFUZJCERJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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